1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a chlorophenyl group attached to a carbonyl group, with an ethylthio substituent on the adjacent carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Oxidizing Agent: Hydrogen peroxide or other suitable oxidants
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Chlorine, bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorophenyl and ethylthio groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethan-1-one: Lacks the ethylthio group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)-2-(ethylthio)ethan-1-one: Features a methyl group instead of a chlorine atom, leading to variations in biological activity.
Uniqueness
1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one is unique due to the combination of the chlorophenyl and ethylthio groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H11ClOS/c1-2-13-7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
DSJABERQWFCDFH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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